Bis(1H,1H,2H,2H-perfluorooctyl)maleate
Description
Significance of Fluorinated Esters in Advanced Materials Science and Engineering
Fluorinated esters represent a critical class of compounds in materials science due to their unique combination of properties stemming from the presence of fluorine atoms. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to materials with low surface energy, high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. wikipedia.org These properties make fluorinated esters highly valuable in a variety of advanced applications.
In the realm of energy storage, fluorinated esters are being investigated as additives in electrolytes for batteries, such as room-temperature sodium-sulfur batteries. nih.gov They can help regulate the nucleation behavior and interfacial chemistry, which are critical for improving battery performance and stability. nih.gov Their ability to modify the solvation of ions can lower desolvation barriers and control reactions at the electrode surfaces. nih.gov
Furthermore, fluorinated compounds are integral to the development of high-performance polymers and coatings. Polytetrafluoroethylene (PTFE), a well-known fluoropolymer, is renowned for its non-stick properties and chemical resistance. wikipedia.org Fluorinated esters are used to create surfaces that repel water, oil, and stains, finding use in protective coatings for textiles, electronics, and architectural materials. wikipedia.org Certain fully fluorinated compounds have even been considered as potential blood substitutes in surgical applications due to their high gas-dissolving capacity and chemical inertness. ncert.nic.in
The versatility of fluorinated esters also extends to their use as lubricants and in the fabrication of microelectronics. Their low coefficient of friction reduces wear and energy consumption in machinery. wikipedia.org In the electronics industry, they are used to create hydrophobic and oleophobic surfaces on devices, protecting them from moisture and contamination.
Structural Attributes of Bis(1H,1H,2H,2H-perfluorooctyl)maleate and its Unique Research Implications
The distinct properties of this compound arise from its specific molecular architecture. The molecule consists of a central maleate (B1232345) group, which is a four-carbon dicarboxylic acid ester, flanked by two 1H,1H,2H,2H-perfluorooctyl chains. This structure is characterized by a hydrocarbon segment adjacent to the ester linkage, followed by a long perfluorinated tail.
The perfluorooctyl chains, with the formula CF3(CF2)5CH2CH2-, are responsible for the compound's low surface energy, hydrophobicity, and oleophobicity. The high density of fluorine atoms creates a non-polar, low-friction surface. The inclusion of the ethylene (B1197577) group (CH2CH2) between the perfluoroalkyl chain and the ester group provides a degree of flexibility and separates the electron-withdrawing perfluoroalkyl group from the ester functionality.
The maleate core introduces a point of unsaturation (a carbon-carbon double bond), which can be a site for further chemical reactions, such as polymerization or addition reactions. This reactive site allows for the incorporation of the fluorinated side chains into larger polymer structures, creating materials with tailored surface properties.
These structural features have significant research implications. The self-assembly of molecules containing perfluoroalkyl chains is a key area of investigation. For instance, similar molecules like trichloro(1H,1H,2H,2H-perfluorooctyl)silane are known to form self-assembled monolayers (SAMs) that can create superhydrophobic surfaces. chemicalbook.com This suggests that this compound could also be used to modify surfaces to achieve anti-adhesive and anti-fouling properties. The combination of the reactive maleate core and the functional perfluorinated tails makes this compound a promising building block for creating advanced functional materials.
Current Research Landscape and Future Directions for Perfluorinated Maleates
The current research involving perfluorinated compounds, including esters and maleates, is broad and focuses on leveraging their unique properties for advanced applications. A significant area of research is the development of functional coatings and surface modifications. The ability of perfluorinated compounds to impart hydrophobicity and oleophobicity is being explored for creating self-cleaning surfaces, anti-icing coatings, and protective layers for sensitive electronics.
In the field of energy, as mentioned, fluorinated esters are being studied as electrolyte additives to enhance the performance and safety of next-generation batteries. nih.gov Research is also ongoing in the area of fluoropolymers, where monomers containing perfluorinated chains are used to synthesize materials with exceptional thermal and chemical stability.
Future research on perfluorinated maleates, such as this compound, is likely to focus on several key areas. One promising direction is the synthesis of novel copolymers where the perfluorinated maleate is incorporated into a polymer backbone. This could lead to the development of new materials with precisely controlled surface properties for applications in biomedical devices, microfluidics, and advanced textiles.
Another area of interest is the investigation of their self-assembly behavior on various substrates. Understanding how these molecules organize at the nanoscale could enable the fabrication of highly ordered and functional surfaces with applications in sensors, catalysis, and nanoelectronics.
Furthermore, as the environmental impact of per- and polyfluoroalkyl substances (PFAS) is a growing concern, future research will likely also focus on designing and synthesizing more environmentally benign fluorinated compounds. researchgate.net This could involve creating structures that are more readily biodegradable or have lower bioaccumulation potential while retaining the desired functional properties. The unique structure of this compound, with its ester linkages, may offer advantages in this regard compared to more persistent perfluorinated compounds.
Structure
2D Structure
Properties
CAS No. |
24120-19-2 |
|---|---|
Molecular Formula |
C20H10F26O4 |
Molecular Weight |
808.2 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H10F26O4/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)3-5-49-7(47)1-2-8(48)50-6-4-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-2H,3-6H2/b2-1+ |
InChI Key |
KTDHXHZTHVKJGC-OWOJBTEDSA-N |
Isomeric SMILES |
C(COC(=O)/C=C/C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bis 1h,1h,2h,2h Perfluorooctyl Maleate
Esterification Pathways for the Synthesis of Bis(1H,1H,2H,2H-perfluorooctyl)maleate
The most common route to this compound is through the esterification of maleic anhydride (B1165640). This process typically occurs in two sequential steps. The first step is the rapid, non-catalytic ring-opening of maleic anhydride by one equivalent of 1H,1H,2H,2H-perfluorooctan-1-ol to form the monoester, (Z)-4-((1H,1H,2H,2H-perfluorooctyl)oxy)-4-oxobut-2-enoic acid. The second step, the esterification of the remaining carboxylic acid group with a second equivalent of the fluorinated alcohol to yield the desired diester, is a slower, reversible reaction that generally necessitates the use of a catalyst and the removal of water to drive the equilibrium towards the product.
Acid-Catalyzed Esterification Approaches with Fluorinated Alcohols
The Fischer-Speier esterification is a widely employed method for synthesizing esters, and it is applicable to the formation of this compound. mdpi.com This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. In the context of synthesizing the target diester from the monoester intermediate, a strong acid catalyst is used to protonate the carbonyl oxygen of the carboxylic acid group, thereby increasing its electrophilicity. The weakly nucleophilic hydroxyl group of 1H,1H,2H,2H-perfluorooctan-1-ol can then attack the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final diester product.
Commonly used homogeneous acid catalysts for this type of esterification include sulfuric acid and p-toluenesulfonic acid (p-TSA). nih.govajgreenchem.com p-TSA is often favored due to its solid nature, which simplifies handling, and its effectiveness as a strong organic acid. nih.gov The catalytic cycle involves the protonation of the monoester's carboxylic acid group, followed by nucleophilic attack by the fluorinated alcohol, and subsequent dehydration to form the diester and regenerate the acid catalyst.
To facilitate the removal of the water byproduct and shift the reaction equilibrium towards the formation of the diester, a Dean-Stark apparatus is often employed. This piece of laboratory glassware allows for the azeotropic removal of water with a suitable solvent, such as toluene, thereby driving the reaction to completion.
Optimization of Reaction Parameters and Yield Efficiency
The efficiency and yield of the synthesis of this compound are highly dependent on several reaction parameters. The choice of catalyst, reaction temperature, molar ratio of reactants, and the method of water removal are all critical factors that must be optimized.
| Parameter | Typical Range | Effect on Reaction |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Increases the rate of the second esterification step. |
| Catalyst Loading | 1-5 mol% (relative to the monoester) | Higher loading can increase the reaction rate but may lead to side reactions or complicate purification. |
| Reactant Molar Ratio | 1:2.2 to 1:5 (Maleic Anhydride:Alcohol) | An excess of the alcohol can help drive the equilibrium towards the diester. semanticscholar.org |
| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate but must be below the decomposition temperature of reactants and products. semanticscholar.org |
| Solvent | Toluene, Xylene | Used as an azeotropic agent to remove water via a Dean-Stark apparatus. |
| Reaction Time | 2 - 24 hours | Dependent on the other reaction parameters; monitored by techniques like TLC or GC. |
The yield of the reaction can be significantly influenced by these parameters. For instance, increasing the reaction temperature generally accelerates the reaction, but excessively high temperatures can lead to side reactions such as the isomerization of the maleate (B1232345) to the corresponding fumarate. The use of an efficient water removal system is crucial for achieving high yields in this equilibrium-limited reaction.
Novel Synthetic Routes and Precursor Utilization
While direct esterification remains the primary synthetic route, research into novel methodologies for the synthesis of fluorinated esters is ongoing. One potential alternative approach involves the use of activating agents for the carboxylic acid. For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid group of the monoester could facilitate the reaction with the fluorinated alcohol under milder conditions. nih.gov This method avoids the need for strong acid catalysts and high temperatures.
Another area of exploration is the use of different precursors. For instance, starting with maleoyl chloride and reacting it with 1H,1H,2H,2H-perfluorooctan-1-ol in the presence of a non-nucleophilic base would be a viable, albeit potentially more expensive, route. This method would proceed under milder conditions and would not produce water as a byproduct, thus simplifying the reaction setup.
Furthermore, the development of novel catalysts is a key area of research. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer the advantage of easy separation from the reaction mixture and potential for reuse, which aligns with the principles of green chemistry. nih.gov
Considerations for Sustainable Synthesis and Green Chemistry Principles
The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. Key considerations include the use of less hazardous chemicals, the development of energy-efficient processes, and the minimization of waste.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Catalysis | Utilizing recyclable heterogeneous catalysts like ion-exchange resins instead of corrosive mineral acids. nih.gov |
| Atom Economy | Direct esterification has a high atom economy, with water being the only major byproduct. |
| Safer Solvents and Auxiliaries | Exploring the use of greener solvents or solvent-free conditions. |
| Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and for shorter durations. |
| Renewable Feedstocks | While not currently prevalent for this specific compound, future research could explore bio-based sources for the maleic acid precursor. |
Recent advancements in green chemistry for the synthesis of fluorinated compounds include the use of flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability. sciencedaily.com Additionally, the development of synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is a significant area of focus for environmental sustainability. sciencedaily.com For the synthesis of this compound, this would involve careful consideration of the lifecycle of the starting materials and any potential environmental impact. The use of solvent-free conditions, where the excess alcohol can act as the solvent, is another avenue for making the synthesis more environmentally benign.
Polymerization and Copolymerization Science of Bis 1h,1h,2h,2h Perfluorooctyl Maleate
Controlled Polymerization Techniques for Perfluorinated Monomers
To overcome the limitations of conventional free radical polymerization, controlled polymerization techniques are employed to synthesize polymers with well-defined architectures, predetermined molecular weights, and low dispersity. mdpi.comresearchgate.net
Group Transfer Polymerization (GTP) Applications and Oligomer Synthesis
Group Transfer Polymerization (GTP) is a living polymerization method primarily used for acrylic monomers, especially methacrylates. researchgate.net The process involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. During propagation, the silyl group is transferred from the growing chain end to the incoming monomer, regenerating the silyl ketene acetal functionality at the new chain end. researchgate.netscbt.com
GTP offers the ability to create block copolymers and polymers with controlled molecular weights at temperatures higher than those required for traditional anionic polymerization. scbt.com However, the application of GTP is highly specific to certain monomer classes. There is little evidence to suggest its successful application to 1,2-disubstituted olefins like maleates. The steric hindrance and electronic nature of the maleate (B1232345) double bond are likely incompatible with the fundamental mechanism of GTP, which is finely tuned for the polymerization of acrylates and methacrylates.
Strategies for Living/Controlled Radical Polymerization (LRP/CRP) towards Architecturally Defined Polymeric Systems
Living/Controlled Radical Polymerization (LRP/CRP) methods have revolutionized polymer synthesis by combining the robustness of radical polymerization with the precision of living techniques. These methods are broadly applicable to a wide range of monomers, including fluorinated variants, and tolerate more functional groups and impurities than ionic polymerizations. mdpi.comscite.ai The core principle involves establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species, which minimizes irreversible termination reactions. researchgate.netscite.ai
Two of the most prominent LRP/CRP techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP typically uses a transition metal complex (often copper-based) as a catalyst to reversibly activate a dormant polymer chain capped with a halogen atom. This process generates a propagating radical in a controlled manner. ATRP has been successfully used to synthesize well-defined block copolymers containing fluorinated segments. For example, amphiphilic block copolymers of 2-ethylhexyl methacrylate (B99206) and fluorinated acrylates have been synthesized using a copper(I) catalyst with a fluoroalkyl-substituted bipyridine ligand. researchgate.net Similarly, diblock copolymers with a poly(1H,1H,2H,2H-perfluorodecyl methacrylate) block have been prepared via ATRP at 60 °C. researchgate.net
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is an exceptionally versatile LRP method that can be applied to a vast array of monomers under various reaction conditions. researchgate.net It is controlled by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming an intermediate radical that can fragment to release either the original radical or a new radical, thereby transferring the chain. This process allows for the synthesis of polymers with predictable molecular weights and narrow distributions. RAFT has been widely used for fluorinated monomers. mdpi.comresearchgate.net For instance, amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) were synthesized via RAFT to act as dispersants for graphene. mdpi.com The versatility of RAFT makes it a promising candidate for controlling the polymerization of challenging monomers, including those containing maleate functionality. mdpi.com
Copolymerization with Diverse Co-monomers for Tailored Polymeric Materials
Copolymerization is the most effective strategy for incorporating sterically hindered monomers like Bis(1H,1H,2H,2H-perfluorooctyl)maleate into polymeric structures. By combining it with other monomers, the resulting materials can be engineered to have a unique combination of properties derived from each component, such as the hydrophobicity and oleophobicity from the fluorinated chains and the specific thermal and mechanical properties from the co-monomers. scite.airesearchgate.net
Binary Copolymerization with Acrylates and Methacrylates
Binary copolymerization involves the polymerization of two different monomers. The reactivity ratios of the two monomers determine the composition and sequence distribution of the resulting copolymer. Fluorinated monomers are frequently copolymerized with common acrylates and methacrylates to balance properties and cost.
Studies on monomers analogous to this compound demonstrate this approach. For example, copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) and butyl methacrylate have been synthesized and studied. researchgate.net Research on a closely related fluorinated monomer, Bis(1H, 1H, 2H, 2H-perfluoro-octyl)methylenesuccinate (FOM), shows its copolymerization with various acrylates and methacrylates via emulsion polymerization. scite.ai The table below summarizes binary copolymer systems involving fluorinated monomers and acrylates/methacrylates, illustrating common strategies that would be applicable to the target maleate monomer.
| Fluorinated Monomer | Co-monomer | Polymerization Technique | Reference |
| 1H,1H,2H,2H-perfluorodecyl acrylate (XFDA) | Butyl Methacrylate (BMA) | Not specified | researchgate.net |
| 2,2,2-trifluoroethyl methacrylate (TFEMA) | Butyl Methacrylate (BMA) | Not specified | rsc.org |
| 1H,1H,2H,2H-perfluorooctyl methacrylate (PFOMA) | Polycaprolactone (PCL) | eROP and ATRP | researchgate.net |
| 2,2,2-trifluoroethyl methacrylate (TFEMA) | Methyl Methacrylate (MMA) | RAFT Polymerization | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Terpolymerization Strategies for Homogeneous Compositional Control
Terpolymerization, the polymerization of three distinct monomers, offers an even greater degree of control over the final properties of the material. A significant challenge in terpolymerization is managing compositional drift, which occurs when monomers are consumed at different rates, leading to polymer chains with varying compositions.
To achieve compositionally homogeneous terpolymers, a continuous monomer addition technique can be employed. In this method, the monomers and initiator are fed into the reaction mixture at the same rate they are consumed, ensuring a constant monomer composition throughout the polymerization. This strategy has been successfully applied to the free radical terpolymerization of maleic anhydride (B1165640), a perfluorodecyl methacrylate, and butyl or dodecyl methacrylate.
Drawing from analogous systems, terpolymers containing a fluorinated monomer, an acrylate, and a methacrylate have been synthesized. Research on the fluorinated monomer FOM describes its use in terpolymer systems to create tailored latexes for fabric treatment. scite.ai These strategies allow for the precise tuning of surface properties, such as water and oil repellency, by carefully selecting the co-monomers and their ratios. scite.ai
| Fluorinated Monomer | Co-monomer 1 | Co-monomer 2 | Polymerization Technique | Reference |
| Bis(1H,1H,2H,2H-perfluoro-octyl)methylenesuccinate (FOM) | Ethyl Acrylate (EA) | Methyl Methacrylate (MMA) | Continuous Emulsion Polymerization | scite.ai |
| Bis(1H,1H,2H,2H-perfluoro-octyl)methylenesuccinate (FOM) | Butyl Acrylate (BA) | Methyl Methacrylate (MMA) | Continuous Emulsion Polymerization | scite.ai |
| Bis(1H,1H,2H,2H-perfluoro-octyl)methylenesuccinate (FOM) | Octyl Acrylate (OA) | Methyl Methacrylate (MMA) | Continuous Emulsion Polymerization | scite.ai |
| Maleic Anhydride | 1H,1H,2H,2H-perfluorodecyl methacrylate | Butyl Methacrylate | Continuous Monomer Addition |
This table is interactive and can be sorted by clicking on the column headers.
Grafting Reactions onto Polymer Backbones and Functionalization
The introduction of fluorinated side chains onto pre-existing polymer backbones via grafting reactions is a significant strategy for modifying surface properties and imparting unique functionalities. This compound, with its polymerizable double bond, is a candidate for such modifications, primarily through "grafting-from" or "grafting-to" approaches. nih.gov In the "grafting-from" method, initiating sites are created along a polymer backbone, from which the fluorinated maleate monomer can be polymerized. mdpi.com Conversely, the "grafting-to" approach involves the initial polymerization of the maleate monomer, followed by the attachment of the resulting oligomer or polymer to a functionalized backbone. nih.gov
The functionalization of polymers with moieties like this compound is driven by the desire to create surfaces with low surface energy, leading to properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. mdpi.com The long perfluorooctyl chains are highly effective at creating a low-energy surface.
Research on related fluorinated monomers has demonstrated successful grafting onto various polymer substrates. For instance, hydrophilic monomers have been grafted onto poly[bis(trifluoroethoxy)phosphazene] using radiation-induced grafting, a technique that could theoretically be adapted for fluorinated maleates. nih.gov The choice of grafting technique depends on the nature of the polymer backbone and the desired grafting density. Common methods include free-radical polymerization, atom transfer radical polymerization (ATRP), and radiation-induced grafting. nih.govnih.gov
For example, graft copolymers can be synthesized by copolymerizing a functionalized monomer with another monomer in the presence of a multifunctional macroinitiator. nih.gov While specific studies on this compound are not widely available, the principles of grafting fluorinated acrylates and other monomers can be extended. The table below illustrates typical conditions for the synthesis of graft copolymers using a "grafting-from" approach with related systems.
Table 1: Illustrative Conditions for "Grafting-From" Copolymerization
| Parameter | Condition | Reference |
|---|---|---|
| Monomers | Functionalized Monomer (e.g., TMAMA/PAS), Comonomer (e.g., MMA) | nih.gov |
| Macroinitiator | P(MMA-co-BIEM) | nih.gov |
| Catalytic System | CuCl/bpy | nih.gov |
| Solvent | MeOH/THF | nih.gov |
| Temperature | 40 °C | nih.gov |
Note: This table represents typical conditions for ATRP grafting and is not specific to this compound due to a lack of specific literature.
The functionalization of surfaces with fluorinated polymers can significantly alter their interaction with biological entities, potentially reducing biofouling. nih.gov The covalent attachment of these fluorinated chains ensures the long-term stability of the modified surface properties. nih.gov
Kinetic and Mechanistic Investigations of this compound Polymerization
The polymerization of maleate esters, including this compound, presents unique kinetic and mechanistic challenges. Generally, dialkyl maleates exhibit slow homopolymerization rates under free-radical conditions. This is attributed to steric hindrance from the two bulky ester groups, which impedes the approach of the monomer to the growing polymer chain radical, and the low reactivity of the resulting radical.
However, maleates readily undergo copolymerization with a variety of other vinyl monomers. primescholars.com In such copolymerizations, the maleate monomer often acts as an electron-acceptor and copolymerizes effectively with electron-donor monomers. The polymerization kinetics are significantly influenced by the nature of the comonomer, the initiator, and the reaction conditions.
Kinetic studies of free-radical polymerization typically involve monitoring the disappearance of the monomer over time. youtube.com The rate of polymerization (Rp) can be described by the general equation:
Rp = kp[M][M•]
where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of growing polymer radicals. youtube.com A steady-state assumption is often applied, where the rate of initiation equals the rate of termination. youtube.com
For fluorinated monomers, the polymerization can be influenced by the presence of the fluorine atoms. While direct kinetic data for this compound is scarce, studies on other fluorinated monomers have been conducted. For instance, light-mediated controlled radical polymerization has been shown to be an effective method for polymerizing semi-fluorinated monomers, offering temporal control over the reaction kinetics. escholarship.org
The mechanism of polymerization will depend on the chosen method. In free-radical polymerization, the process involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq Alternative mechanisms, such as those involving reversible addition-fragmentation chain-transfer (RAFT) agents, can provide better control over the polymer architecture. mdpi.com Studies on the copolymerization of polypropylene (B1209903) glycol maleinate with acrylic acid in the presence of a RAFT agent have shown that the network density can be controlled by the RAFT agent concentration. mdpi.com
The following table outlines key kinetic parameters often investigated in polymerization studies, though specific values for this compound are not available in the public domain.
Table 2: Key Kinetic Parameters in Polymerization Studies
| Parameter | Description | Significance |
|---|---|---|
| kd | Initiator decomposition rate constant | Determines the rate of radical generation. youtube.com |
| f | Initiator efficiency | The fraction of radicals that successfully initiate polymerization. youtube.com |
| kp | Propagation rate constant | Governs the rate of polymer chain growth. youtube.com |
| kt | Termination rate constant | Controls the rate at which growing chains are deactivated. youtube.com |
Note: This table provides a general overview of kinetic parameters. Specific values are highly dependent on the monomer system and reaction conditions.
Mechanistic studies often employ techniques like electron paramagnetic resonance (EPR) to directly observe radical species and differential scanning calorimetry (DSC) to follow the heat of polymerization, which is proportional to the reaction rate. nih.gov Such studies on related systems, like the liquid-state polymerization of diacetylenes, reveal that the reaction can be governed by a well-defined rate-limiting step. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Poly[bis(trifluoroethoxy)phosphazene] | |
| [2-(methacryloyloxy)ethyl]-trimethylammonium chloride | TMAMA |
| Methyl methacrylate | MMA |
| p-aminosalicylate | PAS |
| Poly(methyl methacrylate-co-2-(2-bromoisobutyryloxy)ethyl methacrylate) | P(MMA-co-BIEM) |
| Copper(I) chloride | CuCl |
| 2,2'-bipyridine | bpy |
| Methanol | MeOH |
| Tetrahydrofuran | THF |
| Polypropylene glycol maleinate |
Advanced Material Design and Functionalization Utilizing Bis 1h,1h,2h,2h Perfluorooctyl Maleate Derived Polymers
Engineering of High-Performance Polymeric Coatings and Films
Polymers synthesized from Bis(1H,1H,2H,2H-perfluorooctyl)maleate are instrumental in the engineering of high-performance coatings and films. The presence of the perfluorooctyl groups is key to achieving desirable surface properties, primarily due to the low surface energy these moieties impart.
Development of Superhydrophobic and Oleophobic Surface Architectures
The creation of surfaces that repel both water and oils—a property known as superamphiphobicity—is a significant area of materials science. Polymers derived from monomers with long perfluorinated chains, such as this compound, are central to achieving this. For a surface to be considered superhydrophobic, it must exhibit a water contact angle of over 150 degrees with low contact angle hysteresis. researchgate.net Similarly, superoleophobicity is defined by an oil contact angle exceeding 150 degrees. researchgate.net
Achieving these properties involves a two-pronged approach: low surface energy chemistry and specific surface roughness. Research on analogous compounds like 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOTS) demonstrates that the combination of a hierarchical micro- and nano-scale surface structure with a low-energy fluoropolymer coating is highly effective. researchgate.net In one study, epoxy nanocomposite surfaces treated with PFOTS achieved water contact angles above 150° and a low sliding angle of 3°, indicating excellent non-sticking behavior for water droplets. researchgate.net It is anticipated that polymers of this compound, when applied to a textured surface, would yield similar or enhanced superhydrophobic and oleophobic characteristics due to the high density of perfluorinated chains.
The mechanism behind this repellency is often described by the Cassie-Baxter model, where the liquid droplet sits (B43327) on a composite surface of solid and trapped air, minimizing the contact area between the liquid and the solid. The perfluorinated side chains of the maleate (B1232345) polymer would provide the necessary low surface energy to maintain this state.
Anti-Adhesion and Release Surface Properties in Advanced Materials
The low surface energy conferred by this compound-derived polymers makes them excellent candidates for anti-adhesion and release coatings. These properties are crucial in applications ranging from preventing biofouling on marine structures to ensuring easy release in molding processes.
Fluorinated polymers are well-known for their non-stick properties and low coefficients of friction. mdpi.com Studies on UV-curable hybrid polymers containing the similar compound 1H,1H,2H,2H-perfluorooctyltriethoxysilane have shown that these coatings exhibit good release properties. mdpi.com The incorporation of such fluorinated silanes into polymer matrices enhances surface hydrophobicity and reduces the tendency of other materials to adhere.
The anti-adhesion capabilities are also linked to the prevention of biofouling. Research into fluorinated siloxane polymers has aimed to develop non-toxic, environmentally friendly coatings that minimize the attachment of marine organisms. researchgate.net These materials function by creating a low-energy surface to which organisms cannot strongly adhere, facilitating their removal by gentle water flow. Polymers from this compound would likely exhibit strong performance in this area.
Corrosion Protection Mechanisms through Polymer-Mediated Surface Modification
Polymers derived from this compound can provide effective corrosion protection for metal substrates. The protective mechanism is primarily based on creating a dense, hydrophobic barrier that prevents corrosive agents like water and ions from reaching the metal surface.
Research on hybrid coatings containing 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES) has demonstrated significant improvements in the corrosion resistance of aluminum alloys. researchgate.net These coatings act as a physical barrier, and the hydrophobic nature of the fluorinated groups plays a pivotal role in repelling water, thus reducing the electrolyte contact with the substrate. researchgate.net Electrochemical impedance spectroscopy (EIS) studies on steel panels coated with fluorinated epoxy siloxane films have also confirmed their effectiveness in protecting against corrosion in saline environments. researchgate.net
The integration of this compound into a polymer coating would create a highly effective barrier. The long perfluorinated side chains would orient at the coating-air interface, creating a very low-energy, water-repellent surface that significantly hinders the penetration of corrosive species.
Integration into Composite Materials and Hybrid Systems
The versatility of this compound-derived polymers extends to their use in composite materials and hybrid systems, where they can impart their unique properties to the bulk material.
Fabrication of Organically Modified Ceramics (ORMOCERs) and Nanocomposites
Organically Modified Ceramics (ORMOCERs) are hybrid materials that combine the properties of inorganic glasses with those of organic polymers. The incorporation of fluorinated monomers like this compound into ORMOCER formulations can introduce hydrophobicity, chemical resistance, and low surface energy to the final material.
The synthesis of such hybrid materials often involves the sol-gel process, where precursors like tetraethoxysilane (TEOS) are co-polymerized with functional organic monomers. Studies have been conducted on UV-curable organic-inorganic hybrid coatings where 1H,1H,2H,2H-perfluorooctyltriethoxysilane is a key component of the inorganic part. mdpi.com These hybrid coatings demonstrate enhanced hydrophobicity and mechanical properties on aluminum substrates. mdpi.com
In nanocomposites, polymers of this compound can be used as a matrix or as a surface modifier for nanofillers. For instance, modifying the surface of alumina (B75360) nanoparticles with a fluoropolymer has been shown to be effective in creating superhydrophobic epoxy nanocomposites. researchgate.net The maleate polymer could act as a compatibilizer between fluorinated phases and a polymer matrix or be grafted onto nanoparticles to create a nanocomposite with tailored surface properties.
Strategies for Enhancing Weathering Resistance and Durability
A key requirement for materials used in outdoor applications is resistance to weathering, which includes degradation from UV radiation, moisture, and temperature fluctuations. Fluorinated polymers are known for their excellent chemical stability and weathering resistance. mdpi.com
Polymers derived from this compound are expected to exhibit high durability. The strong carbon-fluorine bonds in the perfluorinated chains are highly resistant to chemical and photo-oxidative degradation. This inherent stability contributes to the long-term performance of coatings and composites containing these polymers.
To further enhance durability, these fluorinated polymers can be incorporated into robust networks, such as cross-linked systems. UV-curing of hybrid formulations containing fluorinated silanes has been shown to produce coatings with good adhesion and resistance to solvents. mdpi.com The cross-linking process creates a more durable and resilient material that can withstand harsh environmental conditions. The combination of the inherent stability of the fluorinated maleate polymer with a cross-linked structure would lead to materials with exceptional weathering resistance.
Functionalization for Specialized Polymeric Applications Utilizing this compound-Derived Polymers
The functionalization of polymers with monomers such as this compound offers a pathway to advanced materials with highly specialized surface properties. The incorporation of the perfluorooctyl chains is a key strategy in creating polymers with low surface energy, chemical inertness, and unique interfacial characteristics. mdpi.comsciengine.com These properties are leveraged in a variety of applications, from self-lubricating surfaces to materials with controlled adhesion.
Design of Self-Lubricating Polymer Surfaces
A notable application of polymers derived from this compound is in the creation of self-lubricating surfaces. google.com A strategy has been developed to create self-healing, slippery polymers by utilizing lubricating liquids that have an affinity for the polymer. google.comosti.gov These liquids are absorbed into the polymer matrix, forming a stable and continuous lubricant layer on the surface. google.compatexia.com This approach results in an exceptionally smooth and defect-free liquid interface, which significantly reduces contact angle hysteresis and the adhesion of external substances. google.com
The absorbed liquid acts as a reservoir, allowing the surface to be self-replenishing. google.com This ensures the maintenance of the slippery lubricating layer even after physical damage, providing a self-healing characteristic. google.comosti.gov The resulting surfaces can repel a wide array of materials, including water, hydrocarbons, and crude oil. google.comosti.gov Bis(perfluorooctyl)maleate is identified as a suitable monomer for synthesizing the polymer backbone in these systems. google.com The fluorinated nature of the polymer enhances its affinity for certain lubricating liquids, which is crucial for the formation and stability of the lubricating film.
The design of these self-lubricating systems involves a careful selection of the polymer and the lubricating liquid to ensure they have a mutual affinity. The polymer swells as it absorbs the liquid, which then wicks to the surface to form the lubricating layer. google.com
Table 1: Components and Properties of Self-Lubricating Polymer Surfaces
| Component | Function | Resulting Property |
|---|---|---|
| Polymer Matrix (e.g., derived from Bis(perfluorooctyl)maleate) | Provides structural integrity and a reservoir for the lubricant. google.com | Durability, Self-healing. google.comosti.gov |
| Lubricating Liquid | Forms a continuous, molecularly smooth layer on the polymer surface. google.com | Low adhesion, Repellency to various fluids. google.comosti.gov |
| Fluorinated Moieties | Enhances the affinity for the lubricating liquid and lowers surface energy. mdpi.comsciengine.com | Stability of the lubricant layer, Anti-fouling. google.com |
Interfacial Science and Wettability Studies of this compound-Derived Materials
The interfacial properties and wettability of materials derived from this compound are dominated by the presence of the highly fluorinated side chains. These chains are both hydrophobic and oleophobic, meaning they repel both water and oils. nih.gov This behavior is a direct consequence of the unique properties of the carbon-fluorine bond, which leads to very low surface tension. nih.gov
A key characteristic of these materials is their ability to form surfaces with extremely low solid surface tension, with values as low as 6 mN/m being achievable with a close-packed and well-organized array of trifluoromethyl (-CF3) groups. nih.gov This results in high contact angles for various liquids, indicating poor wettability. For example, semi-fluorinated polymers have been synthesized that exhibit water contact angles greater than 90°. rsc.org
The dynamic wettability of these surfaces is also of interest. Dynamic water contact angles in air and air bubble contact angle measurements in water can be used to monitor the surface reconstruction of such coatings when exposed to water. researchgate.net In some cases, the fluorinated side chains may have a tendency to rotate inward upon exposure to water, which can affect the long-term stability of the hydrophobic surface. researchgate.net To counteract this, crosslinking can be introduced into the polymer to fix the orientation of the fluorinated side chains at the surface. researchgate.net
The table below summarizes typical wettability data for fluorinated polymer surfaces, which are representative of the properties expected from materials derived from this compound.
Table 2: Wettability Data for Fluorinated Polymer Surfaces
| Probing Liquid | Property Measured | Typical Value | Reference |
|---|---|---|---|
| Water | Static Contact Angle | > 90° | rsc.org |
| Water | Water Shedding Angle (WSA) | As low as 25° | researchgate.net |
| Oils | Surface Tension | 20-30 mN/m (repelled by the surface) | researchgate.net |
The study of the interfacial science of these materials is crucial for their application in fields such as anti-fouling coatings, moisture-repellent textiles, and microfluidic devices, where precise control over surface wettability is essential. mdpi.comresearchgate.net
Spectroscopic and Advanced Analytical Characterization Techniques for Bis 1h,1h,2h,2h Perfluorooctyl Maleate and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in verifying the synthesis and purity of Bis(1H,1H,2H,2H-perfluorooctyl)maleate by providing direct information about its molecular structure and the functional groups present.
NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. For fluorinated compounds like this compound, both proton (¹H) and fluorine (¹⁹F) NMR are indispensable.
¹H NMR: This technique identifies the types and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the vinyl protons of the maleate (B1232345) double bond and the methylene (B1212753) (–CH₂–) groups linking the perfluoroalkyl chain to the ester oxygen. The integration of these signals can confirm the ratio of these structural components. researchgate.net For instance, the chemical shifts for similar dialkyl maleates show the vinyl protons typically appearing as a singlet around 6.0-6.3 ppm, while the ester-adjacent methylene protons appear further downfield. chemicalbook.com
¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is crucial for characterizing the perfluorooctyl chains. chemrxiv.org This method provides information on the electronic environment of each fluorine atom, allowing for confirmation of the chain structure and detection of any isomers or impurities. chemrxiv.orgnih.gov The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion, with distinct resonances expected for the terminal –CF₃ group and the various –CF₂– groups along the chain. colorado.edu The chemical shifts are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Vinylene (-CH=CH-) | ~6.2 | Singlet |
| Methylene (-O-CH₂-) | ~4.4 | Triplet | |
| Methylene (-CH₂-CF₂-) | ~2.5 | Triplet of Triplets | |
| ¹⁹F | Terminal (-CF₃) | ~ -81 | Triplet |
| Fluoromethylene (-CH₂-CF₂-) | ~ -114 | Multiplet | |
| Fluoromethylene (-CF₂-) | ~ -122 to -126 | Multiplets |
FT-IR spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation. zbaqchem.com For this compound, the FT-IR spectrum provides a unique fingerprint, confirming the presence of key structural elements. midac.comresearchgate.net
Key characteristic absorption bands would include:
A strong absorption band in the range of 1740-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. zbaqchem.com
A band around 1640 cm⁻¹ corresponding to the C=C stretching of the maleate double bond. zbaqchem.com
A series of intense and sharp absorption bands in the region of 1300-1100 cm⁻¹, characteristic of the C-F and CF₂ stretching vibrations of the extensive perfluoroalkyl chains. nih.gov
C-O stretching vibrations associated with the ester linkage would appear in the 1300-1000 cm⁻¹ range. zbaqchem.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1735 | C=O Stretch | Ester |
| ~1640 | C=C Stretch | Alkene (Maleate) |
| 1300 - 1100 | C-F Stretch | Perfluoroalkyl Chain |
| 1300 - 1000 | C-O Stretch | Ester |
Chromatographic and Mass Spectrometric Analyses
Chromatographic methods are essential for separating the target compound from reactants and byproducts, while mass spectrometry provides definitive identification based on mass-to-charge ratio.
LC/MS is a highly sensitive and selective technique ideal for analyzing fluorinated compounds, which can be challenging to detect with other methods. chromatographyonline.comdiva-portal.org This technique is invaluable for monitoring the progress of the esterification reaction to produce this compound. By taking aliquots from the reaction mixture over time, LC/MS can track the consumption of reactants and the formation of the desired product. nih.govresearchgate.net
Following synthesis and purification, LC/MS serves to confirm the identity of the final product by providing its molecular weight. chromatographyonline.comnih.gov The mass spectrometer can detect the molecular ion peak corresponding to the exact mass of the compound, offering unambiguous identification. Furthermore, it is highly effective in detecting and identifying trace-level impurities or low molecular weight residuals that may be present. chromatographyonline.com
When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting macromolecules. shimadzu.com GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. hplc.sk
Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. shimadzu.com
Weight-average molecular weight (Mw): An average that is more sensitive to larger molecules in the sample. shimadzu.com
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a more uniform polymer chain length. researchgate.netacs.org
For fluoropolymers, specialized solvents such as α,α,α-trifluorotoluene may be required as the mobile phase due to their limited solubility in common hydrocarbon solvents. researchgate.netacs.org
Table 3: GPC Data for a Hypothetical Polymer of this compound
| Parameter | Description | Typical Value |
|---|---|---|
| Mn (g/mol) | Number-Average Molecular Weight | 15,000 |
| Mw (g/mol) | Weight-Average Molecular Weight | 26,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.73 |
Advanced Morphological and Structural Characterization
For materials, such as films or coatings, prepared from polymers of this compound, advanced characterization techniques are employed to investigate their surface and bulk structures. The arrangement of the fluorinated side chains significantly influences the material's surface properties. researchgate.net
Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography at the micro- and nanoscale. aip.org For instance, studies on vapor-deposited fluorinated polyimide films have used AFM to reveal surface morphologies characterized by features like parallel rod-shaped structures, which differ significantly from spin-cast films. aip.org Such morphological insights are critical for understanding and tailoring the hydrophobic and oleophobic properties of materials derived from this compound. These methods help correlate the polymer structure with macroscopic properties like contact angle and surface energy. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution. nih.govuni-bremen.de When applied to polymers derived from this compound, SEM can reveal details about the surface texture, porosity, and the presence of any micro or nanoscale features. For instance, in applications where the polymer is used as a coating, SEM can be used to assess the uniformity and integrity of the coated layer. The high resolution and depth of focus of SEM allow for detailed three-dimensional imaging of the sample surface. nih.govuni-bremen.de
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. electron-microscopes.comoxinst.com By detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDX can map the distribution of elements on the surface. electron-microscopes.com For a polymer of this compound, EDX analysis would be expected to show prominent peaks corresponding to carbon, oxygen, and fluorine, confirming the presence and distribution of the perfluoroalkyl chains. This is particularly useful for verifying the uniform incorporation of the fluorinated monomer in copolymers or blends.
Table 1: Expected EDX Elemental Analysis Data for Poly(this compound)
| Element | Expected Weight % | Atomic % |
| Carbon (C) | Varies | Varies |
| Oxygen (O) | Varies | Varies |
| Fluorine (F) | Varies | Varies |
Note: The actual weight and atomic percentages would be determined by the specific molecular weight of the polymer and the presence of any other comonomers or additives.
X-ray Diffraction (XRD) for Investigating Ordered Structures and Crystallinity in Polymeric Systems
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. springernature.comosti.gov In the context of polymeric systems, including those made from this compound, XRD can determine the degree of crystallinity. Polymers can exist in amorphous, semi-crystalline, or crystalline states, which significantly impacts their mechanical and thermal properties. fiveable.me
For semi-crystalline fluorinated polymers, XRD patterns would exhibit sharp peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks can be used to identify the crystal lattice structure and the size of the crystalline domains. Grazing Incidence X-ray Diffraction (GIXD), a surface-sensitive variant of XRD, is particularly valuable for analyzing thin films and surfaces of these polymers. springernature.comosti.gov GIXD can provide detailed information about the orientation of the polymer chains at the surface, which is crucial for applications involving surface properties like hydrophobicity.
Grazing Incidence Diffracted X-ray Blinking (GI-DXB) for Probing Molecular Motions at Polymer Surfaces
Grazing Incidence Diffracted X-ray Blinking (GI-DXB) is a time-resolved technique used to study the molecular motions at the surface of polymer films. researchgate.netnii.ac.jp This method continuously measures X-ray diffraction patterns over short time intervals, allowing for the evaluation of dynamic processes. researchgate.net Research on similar fluorinated polymers, such as poly{2-(perfluorooctyl)ethyl acrylate}, has demonstrated that the mobility of polymer chains at the surface can differ significantly from that in the bulk material. researchgate.netnii.ac.jp
In a GI-DXB experiment on a polymer of this compound, one could expect to observe fluctuations in the diffraction intensity corresponding to the movement of the perfluoroalkyl side chains and the polymer backbone. The analysis of these fluctuations can yield decay constants, which are indices of molecular mobility. researchgate.netnii.ac.jp A higher decay constant indicates greater mobility. nii.ac.jp Such studies are vital for understanding the surface dynamics that influence properties like adhesion and friction.
Table 2: Representative GI-DXB Decay Constants for a Fluorinated Acrylate (B77674) Polymer
| Structural Feature | Decay Constant (s⁻¹) |
| Fluoroalkyl Side Chains (In-plane) | 3.98 x 10⁻³ |
| Lamellar Structure (Out-of-plane) | 3.36 x 10⁻³ |
Data adapted from a study on poly{2-(perfluorooctyl)ethyl acrylate} and is representative of the type of data obtainable for similar fluorinated polymers. researchgate.netnii.ac.jp
Thermal Analysis Techniques for Phase Transitions and Stability Profiling
Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of polymeric materials. These properties dictate the processing conditions and the operational temperature range of the final product. compositeskn.org
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm). fiveable.mecompositeskn.orgyoutube.com
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. fiveable.meyoutube.com This transition is observed as a step-like change in the heat capacity in a DSC thermogram.
Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, leading to a transition from a solid to a viscous liquid state. fiveable.meyoutube.com This is observed as an endothermic peak on the DSC curve.
For a polymer derived from this compound, the DSC analysis would provide critical information about its operational temperature range. The presence of the long fluorinated side chains would be expected to influence both the Tg and any potential melting transitions, impacting the polymer's flexibility and processing characteristics.
Table 3: Hypothetical Thermal Transitions for a Poly(this compound) Homopolymer
| Thermal Transition | Temperature Range (°C) |
| Glass Transition (Tg) | Expected to be low due to flexible side chains |
| Melting Transition (Tm) | May or may not be present depending on crystallinity |
Note: The specific temperatures would need to be determined experimentally.
Environmental Fate and Degradation Pathways of Bis 1h,1h,2h,2h Perfluorooctyl Maleate
Hydrolytic Stability and Associated Degradation Mechanisms
The ester linkages in Bis(1H,1H,2H,2H-perfluorooctyl)maleate are susceptible to hydrolysis, a process that can be influenced by pH and temperature. Hydrolysis would cleave the ester bonds, releasing 1H,1H,2H,2H-perfluorooctan-1-ol (an 8:2 fluorotelomer alcohol or 8:2 FTOH) and maleic acid.
Studies on other polyfluoroalkyl esters suggest that the rate of hydrolysis is significantly dependent on pH. core.ac.uk For many carboxylic acid esters, hydrolysis is slow under neutral pH conditions but is catalyzed by both acid and base. core.ac.uk In acidic or alkaline environments, the degradation rate can increase substantially. core.ac.uk For instance, modeling studies on fluorotelomer acrylates, which also contain an ester group, predict that their hydrolysis can be rapid under certain environmental conditions, with half-lives potentially as short as a few days in specific landfill environments. tandfonline.com However, in typical natural water systems, the half-lives are expected to be longer. tandfonline.com
The presence of the highly electronegative fluorine atoms on the alkyl chains can influence the stability of the ester bond. Research on perfluorinated carboxylic acid esters has indicated that the perfluorinated moiety can affect the ester bond's stability, potentially leading to faster hydrolysis compared to their non-fluorinated counterparts under certain conditions. acs.org
Table 1: Estimated Hydrolytic Half-lives of Analogous Polyfluoroalkyl Esters under Various Environmental Conditions (Note: This table is illustrative and based on data for analogous compounds, not this compound itself.)
| Environmental Compartment | pH Range | Estimated Half-life Range | Reference |
| Marine Systems | 7.5 - 8.4 | Several years | tandfonline.com |
| Landfills | 4.5 - 9.0 | Days to years | tandfonline.com |
| Natural Waters | 6.5 - 8.5 | Months to years | core.ac.uk |
Photodegradation Processes and Product Characterization
Photodegradation, either through direct photolysis (absorption of light leading to bond cleavage) or indirect photochemical reactions (reaction with photochemically generated reactive species), is a potential degradation pathway for organic compounds in the environment. nih.gov
For this compound, direct photolysis is less likely to be a major degradation pathway for the perfluorinated chains due to the immense strength of the carbon-fluorine (C-F) bond, which does not easily break upon absorption of environmentally relevant wavelengths of UV light. nih.govdntb.gov.ua However, the maleate (B1232345) portion of the molecule contains a carbon-carbon double bond which could be more susceptible to direct photolysis.
Indirect photodegradation is likely to be a more significant process. In sunlit surface waters, photochemically produced reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and holes (hvb+) can contribute to the degradation of PFAS. nih.gov While the perfluorinated alkyl chains are highly resistant to oxidation by hydroxyl radicals, the non-fluorinated parts of the molecule, including the ester group and the ethylene (B1197577) bridge (-CH2CH2-), are more likely to be attacked. nih.govnih.gov This could initiate the degradation process, leading to the formation of 8:2 FTOH and other intermediates.
The subsequent fate of the released 8:2 FTOH would then follow known photodegradation pathways for fluorotelomer alcohols, which can involve atmospheric oxidation and transformation into perfluorocarboxylic acids (PFCAs). nih.gov
Biotic and Abiotic Transformation Processes in Model Environmental Systems
The biotransformation of this compound is expected to be a slow process, primarily targeting the non-fluorinated portions of the molecule.
Biotic Transformation: Microorganisms in soil and sediment are capable of degrading a wide range of organic compounds, including esters. nih.govresearchgate.net It is plausible that the ester linkages in this compound could be hydrolyzed by microbial enzymes, such as esterases, releasing 8:2 FTOH and maleic acid. nih.gov The released maleic acid is readily biodegradable. nih.gov
The subsequent fate of 8:2 FTOH is of greater environmental concern. Studies have shown that fluorotelomer alcohols can be biotransformed by aerobic microorganisms into a series of intermediate products, ultimately leading to the formation of persistent PFCAs like perfluorooctanoic acid (PFOA). nih.govacs.org This transformation pathway is a significant source of PFCAs in the environment from the degradation of precursor compounds. nih.gov The microbial communities responsible for these transformations have been identified in various environments, with genera like Pseudomonas and Rhodococcus being implicated. nih.gov
Abiotic Transformation: Abiotic transformation processes, aside from hydrolysis and photolysis, are less likely to play a significant role in the degradation of the perfluorinated chains. The C-F bond is exceptionally strong and resistant to most chemical degradation processes under typical environmental conditions. dntb.gov.ua However, abiotic hydrolysis of the ester bond remains a key transformation pathway. tandfonline.comepa.gov
Table 2: Potential Transformation Products of this compound in Environmental Systems
| Process | Initial Reactant | Primary Transformation Products | Potential Terminal Products | Reference |
| Hydrolysis | This compound | 1H,1H,2H,2H-perfluorooctan-1-ol (8:2 FTOH), Maleic Acid | - | tandfonline.com, core.ac.uk |
| Biotransformation | This compound | 1H,1H,2H,2H-perfluorooctan-1-ol (8:2 FTOH), Maleic Acid | Perfluorooctanoic acid (PFOA) and other PFCAs | nih.gov, acs.org |
| Photodegradation | This compound | 1H,1H,2H,2H-perfluorooctan-1-ol (8:2 FTOH) and other intermediates | Perfluorocarboxylic acids (PFCAs) | nih.gov, nih.gov |
Molecular-Level Analysis of Environmental Persistence
The environmental persistence of this compound is primarily attributed to the perfluorinated alkyl chains. At the molecular level, the strength of the C-F bond is the determining factor for the high persistence of perfluoroalkyl substances. dntb.gov.ua This bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by chemical or biological agents. researchgate.net
While the ester linkages are points of weakness in the molecule and are expected to break down through hydrolysis and biodegradation, this degradation leads to the formation of 8:2 FTOH. tandfonline.comnih.gov This fluorotelomer alcohol is a known precursor to highly persistent PFCAs. nih.govnih.gov The biotransformation of 8:2 FTOH proceeds through the oxidation of the non-fluorinated alcohol group, followed by a series of reactions that ultimately yield stable PFCAs. nih.gov
Therefore, while the parent compound, this compound, may have a finite environmental lifetime due to the degradation of its ester groups, it acts as a source of highly persistent and bioaccumulative perfluorinated compounds in the environment. tandfonline.comnih.gov The ultimate fate of the fluorinated portion of the molecule is long-term persistence in the environment as PFCAs. nih.govnih.gov
Computational and Theoretical Studies of Bis 1h,1h,2h,2h Perfluorooctyl Maleate and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Bis(1H,1H,2H,2H-perfluorooctyl)maleate. While direct computational studies on this specific molecule are not widely published, we can infer its properties from research on analogous fluorinated molecules and related structures.
The presence of highly electronegative fluorine atoms significantly influences the molecule's electronic properties. nih.gov The strong negative inductive effect of the perfluoroalkyl chains leads to a substantial polarization of the C-F bonds, which in turn affects the electron density distribution across the entire molecule. nih.gov This electron-withdrawing effect is anticipated to lower the energy levels of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), compared to their non-fluorinated counterparts. nih.gov
The maleate (B1232345) core contains a carbon-carbon double bond, which is a key site for chemical reactions. The electron-withdrawing perfluoroalkyl groups are expected to decrease the electron density of this double bond, making it more susceptible to nucleophilic attack. Conversely, the ester carbonyl groups will also have their electrophilicity influenced by the fluorinated chains.
DFT calculations can be used to model the electrostatic potential mapped onto the electron density surface, visually representing the electron-rich and electron-poor regions of the molecule. For this compound, it is predicted that the oxygen atoms of the carbonyl groups and the fluorine atoms would be regions of high negative potential, while the hydrogen atoms of the ethyl spacer and the carbon atoms of the maleate double bond would be areas of more positive potential.
Table 1: Predicted Effects of Perfluoroalkyl Chains on Electronic Properties
| Molecular Property | Predicted Effect of Fluorination | Rationale |
|---|---|---|
| HOMO-LUMO Gap | Likely comparable to or slightly altered from non-fluorinated analogs. | While both HOMO and LUMO energies are lowered, the effect on the gap is not always straightforward. nih.gov |
| Electron Density on C=C bond | Decreased | Strong inductive electron withdrawal by perfluoroalkyl chains. nih.gov |
| Reactivity at C=C bond | Increased susceptibility to nucleophilic attack | The decrease in electron density makes it a more favorable site for nucleophiles. |
| Dipole Moment | Increased | Significant charge separation due to highly electronegative fluorine atoms. |
Molecular Dynamics Simulations for Interfacial Behavior and Polymer Chain Dynamics
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions at interfaces. For polymers derived from this compound, MD simulations can provide insights into polymer chain dynamics and the behavior of these materials at interfaces, such as with water or air.
Studies on similar perfluorinated compounds, like perfluorooctane (B1214571) sulfonate (PFOS), have used MD simulations to investigate their structural transformations at water/solid interfaces. nih.gov These simulations show that perfluoroalkyl chains tend to interact with each other through van der Waals forces, leading to aggregation. nih.gov At low concentrations, these molecules may form a monolayer on a surface, while at higher concentrations, they can form more complex multi-layered structures. nih.gov
For a polymer of this compound, MD simulations would likely show that the long, rigid perfluoroalkyl side chains would dominate the interfacial properties. When in contact with water, the hydrophobic and oleophobic perfluoroalkyl chains would orient themselves away from the aqueous phase, leading to a highly ordered interface. In a polymer film exposed to air, these side chains would preferentially populate the surface, creating a low-energy, non-stick interface.
The dynamics of the polymer chains themselves are also influenced by these bulky, fluorinated side groups. The stiffness of the perfluoroalkyl chains would hinder the free rotation and movement of the polymer backbone, leading to a higher glass transition temperature compared to its non-fluorinated analog.
Table 2: Predicted Interfacial and Dynamic Properties from MD Simulations
| System | Predicted Behavior | Key Driving Forces |
|---|---|---|
| Polymer-Water Interface | Perfluoroalkyl chains orient away from water. | Hydrophobicity of the fluorinated chains. |
| Polymer-Air Interface | Perfluoroalkyl chains dominate the surface. | Low surface energy of fluorinated groups. |
| Bulk Polymer Dynamics | Reduced chain mobility, higher Tg. | Steric hindrance and stiffness of perfluoroalkyl side chains. |
Modeling of Self-Assembly and Supramolecular Architectures (by analogy to related perfluorinated amphiphiles)
This compound, due to its structure with two long perfluoroalkyl "tails" and a more polar maleate "head," can be considered an amphiphilic molecule. The self-assembly of such perfluorinated amphiphiles in solution can be modeled to predict the formation of supramolecular structures like micelles, vesicles, or other aggregates. rsc.orgresearchgate.net
By analogy to other perfluorinated amphiphiles, this maleate derivative is expected to self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic perfluoroalkyl chains and water. rsc.org This process is driven by the solvophobic effect, where the fluorinated tails aggregate to form a core, while the more hydrophilic ester groups are exposed to the water. The specific architecture of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers) would depend on factors like concentration, temperature, and the presence of co-solvents or salts. nih.govrsc.org
Computational models can predict the critical micelle concentration (CMC), which is the concentration above which these self-assembled structures begin to form. The geometry of the molecule plays a crucial role; the two large perfluoroalkyl chains might favor the formation of vesicular structures or bilayers over simple spherical micelles. The construction of such synthetic biomimetic architectures is a key goal in chemistry, and tuning non-coordinating side-chains can lead to different supramolecular structures. nih.gov
Cryogenic transmission electron microscopy (cryo-TEM) is a powerful experimental technique that can be used to visualize these self-assembled structures, and the results can be compared with computational predictions. researchgate.net
Predictive Modeling of Structure-Reactivity and Structure-Property Relationships
Predictive modeling, often employing machine learning techniques, can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models use molecular descriptors to predict the reactivity and physical properties of chemicals. chemrxiv.orgchemrxiv.org
For this compound and its derivatives, predictive models can be developed to correlate structural features with important properties. For instance, the number of fluorine atoms, the length of the alkyl spacer, and modifications to the maleate core can be used as inputs to predict properties such as:
Reactivity in polymerization: The electronic and steric effects of the side chains will influence the rate and outcome of polymerization reactions.
Surface energy: The high fluorine content is a key determinant of the low surface energy of polymers derived from this monomer. Models can quantify this relationship.
Solubility: Predictive models can estimate the solubility of the monomer and its polymers in various solvents.
These models are built by training on a dataset of known compounds and their measured properties. chemrxiv.org While a specific model for this exact maleate might not exist, general models for fluorinated compounds or polymers can provide valuable estimations. For example, machine learning platforms that use molecular fingerprints as input can be applied to diverse problems in chemistry, including the prediction of reaction outcomes and molecular properties. chemrxiv.orgchemrxiv.org
Q & A
Q. How can Bis(1H,1H,2H,2H-perfluorooctyl)maleate be synthesized, and what are the critical reaction conditions?
Answer: The synthesis typically involves esterification of maleic anhydride with 1H,1H,2H,2H-perfluorooctanol under acidic catalysis. Key parameters include:
- Solvent selection : Use fluorinated solvents (e.g., perfluorodecalin) to enhance solubility of perfluoroalkyl intermediates.
- Temperature control : Maintain 60–80°C to avoid decomposition of perfluorinated alcohols.
- Catalyst optimization : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) improves yield .
Characterization via NMR is essential to confirm ester bond formation and purity .
Q. What analytical methods are recommended for characterizing this compound?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies trace impurities (e.g., unreacted perfluorooctanol) with detection limits <1 ppb .
- Fourier-transform infrared spectroscopy (FTIR) : Identifies C-F stretching vibrations (1100–1250 cm) and ester carbonyl groups (~1740 cm) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications requiring resistance to degradation above 200°C .
Q. What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation of volatile perfluorinated intermediates.
- Waste disposal : Follow EPA guidelines for PFAS-containing waste to avoid environmental contamination .
Intermediate Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
Answer:
- Factorial design experiments : Vary molar ratios (maleic anhydride:perfluorooctanol = 1:2 to 1:3), catalyst loading, and reaction time to identify optimal conditions .
- Purification : Use column chromatography with fluorinated silica gel to separate unreacted alcohols .
- Scale-up challenges : Address solvent recovery efficiency and exothermic reactions via computational fluid dynamics (CFD) simulations .
Q. How does the compound’s stability vary under different environmental conditions?
Answer:
- Hydrolytic stability : Test in buffered solutions (pH 3–10) at 40°C for 30 days; LC-MS/MS monitors degradation products like perfluorooctanoic acid .
- Photostability : Expose to UV light (254 nm) and track C-F bond cleavage using NMR .
- Thermal aging : Conduct TGA-DSC coupled with evolved gas analysis to identify decomposition pathways .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Answer:
- Methodological refinement : Compare results from shake-flask tests, nephelometry, and computational solubility parameters (Hansen solubility model).
- Fluorophilicity effects : The compound’s dual polar (ester) and nonpolar (perfluoroalkyl) regions create solvent-dependent aggregation, requiring dynamic light scattering (DLS) to quantify micelle formation .
- Theory-driven analysis : Link discrepancies to molecular dynamics simulations of solvent-perfluoroalkyl interactions .
Q. What advanced separation techniques improve purification of this compound from byproducts?
Answer:
- Membrane technologies : Use perfluorinated polymer membranes (e.g., Nafion®) for selective separation based on molecular weight and fluorophilicity .
- Supercritical CO extraction : Exploit the compound’s low solubility in supercritical CO to isolate it from hydrophobic impurities .
- Theoretical framework : Apply solution-diffusion models to predict membrane performance under varying pressures .
Q. How can AI-driven methods enhance experimental design for novel applications of this compound?
Answer:
- COMSOL Multiphysics integration : Model fluoropolymer coating processes to predict surface adhesion and hydrophobicity .
- Machine learning (ML) : Train algorithms on datasets of perfluoroester properties (e.g., contact angles, thermal stability) to recommend synthesis parameters for target applications .
- Active learning loops : Use AI to iteratively refine reaction conditions based on real-time LC-MS/MS and NMR feedback .
Data Interpretation and Theoretical Frameworks
Q. How should researchers address inconsistencies in PFAS regulatory limits when publishing toxicity data?
Answer:
- Comparative analysis : Cross-reference EPA, EU, and OECD guidelines to contextualize results (e.g., PFAS detection limits in Appendix 4 of regulatory documents ).
- Method transparency : Disclose extraction protocols (e.g., solid-phase extraction vs. liquid-liquid extraction) to clarify data variability .
- Theoretical alignment : Frame findings within the “safe-by-design” paradigm to align with emerging PFAS regulations .
Q. What conceptual frameworks guide research on the environmental fate of this compound?
Answer:
- PBT (Persistence, Bioaccumulation, Toxicity) criteria : Design experiments to measure half-lives in soil/water and bioconcentration factors in model organisms .
- Systems thinking : Map compound interactions in aquatic systems using fugacity models to predict partitioning behavior .
- Stakeholder theory : Engage policymakers early to ensure data relevance for regulatory risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
